molecular formula C15H9NO4 B2710320 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid CAS No. 1261604-08-3

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Cat. No. B2710320
CAS RN: 1261604-08-3
M. Wt: 267.24
InChI Key: KUGRACLYNAAVSF-UHFFFAOYSA-N
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Description

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is a compound that falls under the category of isoxazoles . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Chemical Reactions Analysis

The most common chemical reaction involving isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . This reaction is widely used in the synthesis of isoxazole derivatives .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid:

Pharmaceutical Development

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is utilized in the development of new pharmaceutical compounds. Its unique structure allows it to act as a scaffold for the synthesis of various bioactive molecules, potentially leading to the discovery of new drugs for treating diseases such as cancer, bacterial infections, and inflammatory conditions .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to create complex molecules through various chemical reactions, including cyclization and condensation processes. Its reactivity and stability make it a valuable building block in the synthesis of heterocyclic compounds.

Material Science

In material science, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is explored for its potential in creating novel materials with specific properties. Researchers investigate its use in the development of polymers and advanced materials that could have applications in electronics, coatings, and nanotechnology .

Biological Research

This compound is used in biological research to study enzyme interactions and protein-ligand binding. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping scientists understand the mechanisms of various biological processes and identify potential therapeutic targets .

Environmental Chemistry

In environmental chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is studied for its role in the degradation of pollutants. Researchers explore its potential in breaking down harmful chemicals in the environment, contributing to the development of more effective methods for pollution control and remediation .

Analytical Chemistry

This compound is used in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable results in various chemical analyses .

Medicinal Chemistry

In medicinal chemistry, 3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid is investigated for its potential as a lead compound in drug discovery. Researchers modify its structure to enhance its biological activity and selectivity, aiming to develop new therapeutic agents with improved efficacy and safety profiles.

Catalysis Research

This compound is also explored in catalysis research, where it is used to develop new catalysts for chemical reactions. Its unique structure can facilitate various catalytic processes, potentially leading to more efficient and sustainable chemical manufacturing methods .

properties

IUPAC Name

3-(2-formylphenyl)-1,2-benzoxazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-8-10-3-1-2-4-11(10)14-12-6-5-9(15(18)19)7-13(12)20-16-14/h1-8H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGRACLYNAAVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=NOC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Formylphenyl)benzo[d]isoxazole-6-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole (Compound 5) (50 g) in dry ether (330 mL) under nitrogen at −78° C. was added a 2.5M solution of n-butyl lithium in hexanes (55.8 mL) was added dropwise and stirring continued at −78° C. for 45 min. The thick brown suspension was transferred via cannula to a mechanically stirred mixture of solid carbon dioxide pellets in ether (250 mL, under nitrogen and cooled in acetone/dry ice bath) and the resulting reaction mix topped up with further carbon dioxide pellets and left stirring in cold bath under nitrogen whilst warming to room temperature overnight. The reaction was quenched with 2N HCl (100 mL) and the ether removed under reduced pressure and ethanol (300 mL) added. The resultant yellow suspension was stirred on at 60° C. for 15 min, then cooled to room temperature and stirred in ice bath for 30 min and resulting yellow solid isolated by filtration and dried in vacuum oven at 45° C. to give the title product (29.76 g).
Name
6-bromo-3-(2-(diethoxymethyl)phenyl)benzo[d]isoxazole
Quantity
50 g
Type
reactant
Reaction Step One
Name
Compound 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
55.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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